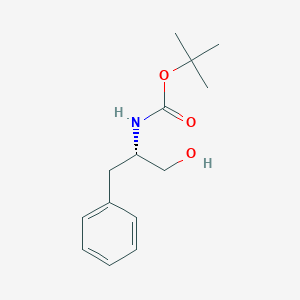

(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

Descripción

Historical Context and Evolution of Phenylalaninol Derivatives in Organic Synthesis

The journey of phenylalaninol derivatives in organic synthesis is intrinsically linked to the broader history of amino acids. Phenylalanine itself was first isolated in 1879 from yellow lupine seedlings. wikipedia.org The subsequent development of synthetic methods to produce phenylalanine and its derivatives opened the door for their use in various chemical transformations. wikipedia.org

L-phenylalaninol, the immediate precursor to N-Boc-L-phenylalaninol, is derived from L-phenylalanine by the reduction of its carboxylic acid to a hydroxyl group. This transformation yields a chiral amino alcohol, a structural motif present in numerous biologically active compounds and a valuable chiral auxiliary in asymmetric synthesis. acs.org The ability of L-phenylalaninol to influence the stereochemical outcome of reactions has made it a cornerstone in the synthesis of enantiomerically pure pharmaceuticals.

The evolution of synthetic methodologies, such as the Knoevenagel and Rodionow-Johnson reactions, provided access to a wider range of β-phenylalanine derivatives, further expanding the synthetic chemist's toolkit. nih.gov More recently, advances in metallocatalysis and biocatalysis have enabled the synthesis of a diverse array of phenylalanine derivatives with high efficiency and enantioselectivity. nih.govrsc.org This continuous development has paved the way for the creation of novel compounds with tailored properties for various applications, including drug discovery and materials science. nih.govresearchgate.net

Significance of N-Boc Protection in Chiral Amino Alcohol Chemistry

The introduction of the tert-butyloxycarbonyl (Boc) protecting group revolutionized peptide synthesis and the broader field of organic synthesis. orgsyn.orgrsc.org In the context of chiral amino alcohols like L-phenylalaninol, the N-Boc group serves several crucial functions that enhance its utility as a synthetic intermediate.

The primary role of the Boc group is to mask the reactivity of the amino group, preventing it from participating in unwanted side reactions during chemical transformations targeting other parts of the molecule, such as the hydroxyl group. organic-chemistry.org This chemoselectivity is paramount in multi-step syntheses. The Boc group is known for its stability under a wide range of reaction conditions, including those involving nucleophiles and bases, yet it can be readily removed under mild acidic conditions. rsc.orgorganic-chemistry.org This "orthogonal" protection strategy allows for the selective deprotection of the amino group without affecting other acid-labile protecting groups that might be present in the molecule. organic-chemistry.org

Furthermore, the presence of the Boc group can influence the solubility and crystallinity of the amino alcohol, often making it more soluble in common organic solvents and easier to handle and purify. cymitquimica.com In the realm of asymmetric synthesis, the bulky Boc group can play a stereodirecting role, influencing the approach of reagents and thus the stereochemical outcome of reactions at or near the chiral center.

The development of efficient methods for the N-tert-butyloxycarbonylation of amines, including amino alcohols, using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O), has made the preparation of N-Boc protected compounds straightforward and scalable. orgsyn.orgorganic-chemistry.org

Overview of Research Trajectories for N-Boc-L-phenylalaninol

The unique combination of a protected amine and a reactive alcohol in a chiral framework has positioned N-Boc-L-phenylalaninol as a valuable starting material in a variety of research areas.

Key Research Applications of N-Boc-L-phenylalaninol:

| Research Area | Application of N-Boc-L-phenylalaninol |

| Pharmaceutical Synthesis | Serves as a crucial intermediate in the synthesis of peptide-based drugs, enzyme inhibitors, and antiviral agents. |

| Asymmetric Synthesis | Employed as a chiral building block and precursor to chiral auxiliaries and ligands for asymmetric catalysis. cymitquimica.com |

| Peptide Chemistry | Utilized as a building block in the synthesis of peptides and peptidomimetics, where the alcohol group allows for further modifications. chemimpex.com |

| Materials Science | Investigated for its self-assembly properties, leading to the formation of nanostructures like nanotubes and microspheres. |

| Medicinal Chemistry | Used in the development of novel bioactive molecules, including those with potential antibacterial and anticancer properties. |

One of the most significant applications of N-Boc-L-phenylalaninol is in the synthesis of pharmaceuticals. It is a key component in the preparation of various drug candidates, including dipeptide derivatives and compounds with antiviral activity. For instance, it has been used as a precursor in the synthesis of tBu-tubuphenylalanine, a key component of tubulysins, which are potent cytotoxic agents.

In the field of asymmetric synthesis, N-Boc-L-phenylalaninol serves as a chiral synthon, providing a stereodefined backbone for the construction of more complex chiral molecules. cymitquimica.comscispace.com Its hydroxyl group can be oxidized to the corresponding aldehyde, N-Boc-L-phenylalaninal, a versatile intermediate for various carbon-carbon bond-forming reactions.

The compound's utility extends to materials science, where its derivatives have been shown to self-assemble into organized nanostructures, opening up possibilities for applications in electronics and drug delivery. Furthermore, ongoing research continues to explore new transformations and applications of N-Boc-L-phenylalaninol, solidifying its status as a cornerstone of modern organic synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKDMDVMMCXTMO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369969 | |

| Record name | N-Boc-L-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66605-57-0 | |

| Record name | N-Boc-L-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Boc L Phenylalaninol

Direct Synthesis Approaches to N-Boc-L-phenylalaninol

Direct synthetic routes to N-Boc-L-phenylalaninol primarily involve the reduction of N-Boc-L-phenylalanine or its derivatives. These methods are often favored for their efficiency and atom economy.

Catalytic Reduction of N-Boc-L-phenylalanine Derivatives

Catalytic reduction is a prominent method for the synthesis of N-Boc-L-phenylalaninol. This approach encompasses both borohydride-mediated reductions and heterogeneous catalytic hydrogenation, offering versatile options for laboratory and industrial-scale production.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for the reduction of N-Boc-L-phenylalanine derivatives to N-Boc-L-phenylalaninol. The efficiency of this reduction is significantly enhanced by the addition of a Lewis acid, such as lithium chloride (LiCl). The LiCl facilitates the reaction by coordinating to the carbonyl oxygen of the ester, thereby increasing its electrophilicity and susceptibility to nucleophilic attack by the borohydride.

A typical procedure involves dissolving N-Boc-L-phenylalanine methyl ester and lithium chloride in methanol (B129727) under an inert atmosphere, such as nitrogen. chemicalbook.com The reaction mixture is cooled, and sodium borohydride is added portion-wise. chemicalbook.com The reaction progress is monitored by thin-layer chromatography (TLC). chemicalbook.com Upon completion, the reaction is quenched, and the product is isolated and purified, often by recrystallization, to yield N-Boc-L-phenylalaninol in high yields. chemicalbook.com

| Reagent/Condition | Role/Parameter | Reference |

| Sodium Borohydride (NaBH₄) | Reducing Agent | chemicalbook.com |

| Lithium Chloride (LiCl) | Lewis Acid Catalyst | chemicalbook.com |

| Methanol | Solvent | chemicalbook.com |

| Inert Atmosphere (Nitrogen) | Prevents side reactions | chemicalbook.com |

| 5 - 20 °C | Reaction Temperature | chemicalbook.com |

| High (e.g., 94%) | Typical Yield | chemicalbook.com |

Heterogeneous catalytic hydrogenation offers an alternative route for the synthesis of N-Boc-L-phenylalaninol. This method involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbonyl group of an N-Boc-L-phenylalanine ester. One study demonstrated the use of a Mg²⁺-doped Cu/ZnO/Al₂O₃ catalyst for the hydrogenation of L-phenylalanine methyl ester to L-phenylalaninol without racemization. researchgate.net The presence of the N-Boc protecting group can, however, influence the efficiency of catalytic hydrogenation, with some reports indicating reduced conversion rates due to steric hindrance.

Another approach involves the catalytic reduction of L-phenylalanine over rhodium on carbon (Rh-C) under acidic conditions to produce cyclohexylalanine. acs.org While not directly yielding N-Boc-L-phenylalaninol, this highlights the utility of catalytic hydrogenation in modifying phenylalanine derivatives. acs.org

Borohydride-mediated Reductions

Multistep Synthetic Routes to N-Boc-L-phenylalaninol and Its Analogues

Multistep syntheses provide a versatile platform for accessing N-Boc-L-phenylalaninol and its analogues, often starting from L-phenylalanine or its esters. These routes allow for greater control over the introduction of various functional groups.

Strategies Involving Phenylalanine Ester Reduction

A common multistep strategy involves the initial protection of L-phenylalanine's amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification, and finally, reduction of the ester to the corresponding alcohol.

The first step is the protection of L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to form N-Boc-L-phenylalanine. This can then be esterified, for example, to its methyl ester. The subsequent reduction of this N-Boc-L-phenylalanine methyl ester is a key step. As detailed in the borohydride-mediated reduction section, reagents like sodium borohydride in the presence of lithium chloride are highly effective for this transformation, yielding N-Boc-L-phenylalaninol. chemicalbook.com This multi-step approach is advantageous for its scalability and the high purity of the final product.

A patent describes a process starting from L(+)-2-amino-1-phenyl-1,3-propanediol, a byproduct of chloramphenicol (B1208) synthesis, which can be converted to D-phenylalaninol and subsequently N-protected to give N-Boc-D-phenylalaninol. google.com While this produces the D-enantiomer, it illustrates the principle of utilizing related structures for synthesis.

| Starting Material | Key Transformation(s) | Product | Reference |

| L-Phenylalanine | 1. Boc-protection 2. Esterification 3. Reduction | N-Boc-L-phenylalaninol | google.com |

| N-Boc-L-phenylalanine methyl ester | Reduction with NaBH₄/LiCl | N-Boc-L-phenylalaninol | chemicalbook.com |

| L(+)-2-amino-1-phenyl-1,3-propanediol | Hydrogenation, N-Boc protection | N-Boc-D-phenylalaninol | google.com |

Synthesis through N-Hydroxymethyl Phenylalaninal Intermediates

A notable synthetic route to N-Boc-L-phenylalaninol proceeds through the formation and subsequent reduction of a configurationally stable N-hydroxymethyl α-amino aldehyde intermediate. This methodology leverages the protective nature of the N-hydroxymethyl group, which enhances the stability of the otherwise sensitive α-amino aldehyde. The enhanced stability is attributed to a shift in equilibrium towards a cyclic five-membered hemiacetal form. orgsyn.orgresearchgate.net This prevents racemization at the α-carbon, a common issue with α-amino aldehydes. orgsyn.org

The synthesis of the key intermediate, N-[(1,1-dimethylethoxy)carbonyl]-N-hydroxymethyl-L-phenylalaninal, has been thoroughly documented. orgsyn.org The process begins with the reaction of N-Boc-L-phenylalanine with paraformaldehyde. orgsyn.org

Step A: Formation of (4S)-4-Benzyl-3-[(1,1-dimethylethoxy)carbonyl]-5-oxazolidinone

The initial step involves the acid-catalyzed reaction of N-Boc-L-phenylalanine with an excess of paraformaldehyde in toluene (B28343). orgsyn.org The use of (1S)-(+)-10-camphorsulfonic acid as a catalyst has been shown to provide higher yields compared to other acids like benzenesulfonic acid or p-toluenesulfonic acid, which can cause undesired deprotection of the Boc group. orgsyn.org The reaction is heated to reflux with a Dean-Stark trap to remove water, driving the reaction towards the formation of the oxazolidinone product. orgsyn.org After purification by silica (B1680970) gel chromatography, the desired (4S)-4-Benzyl-3-[(1,1-dimethylethoxy)carbonyl]-5-oxazolidinone is isolated in high yield. orgsyn.org

Table 1: Reaction Data for the Synthesis of (4S)-4-Benzyl-3-[(1,1-dimethylethoxy)carbonyl]-5-oxazolidinone orgsyn.org

| Parameter | Value |

| Starting Material | N-Boc-L-phenylalanine |

| Reagents | Paraformaldehyde, (1S)-(+)-10-camphorsulfonic acid |

| Solvent | Toluene |

| Reaction Temperature | 130 °C |

| Reaction Time | 40 minutes |

| Purification | Silica gel column chromatography |

| Product | (4S)-4-Benzyl-3-[(1,1-dimethylethoxy)carbonyl]-5-oxazolidinone |

| Yield | 87% |

Step B: Synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-N-hydroxymethyl-L-phenylalaninal

The second step involves the reduction of the previously synthesized oxazolidinone. orgsyn.org The oxazolidinone is dissolved in anhydrous dichloromethane (B109758) and cooled to –78 °C. orgsyn.org A solution of diisobutylaluminium hydride (DIBAL-H) in toluene is then added slowly over several hours. orgsyn.org The reaction is quenched with methanol, followed by the addition of a saturated aqueous solution of Rochelle salt to facilitate workup. orgsyn.org Purification of the crude product via silica gel column chromatography affords N-[(1,1-dimethylethoxy)carbonyl]-N-hydroxymethyl-L-phenylalaninal. orgsyn.org This intermediate shows remarkable configurational stability. orgsyn.org

Table 2: Reaction Data for the Synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-N-hydroxymethyl-L-phenylalaninal orgsyn.org

| Parameter | Value |

| Starting Material | (4S)-4-Benzyl-3-[(1,1-dimethylethoxy)carbonyl]-5-oxazolidinone |

| Reagent | Diisobutylaluminium hydride (DIBAL-H), 1.0 M in toluene |

| Solvent | Dichloromethane |

| Reaction Temperature | –78 °C |

| Reaction Time | 3 hours (addition) + 30 minutes (stirring) |

| Purification | Silica gel column chromatography |

| Product | N-[(1,1-Dimethylethoxy)carbonyl]-N-hydroxymethyl-L-phenylalaninal |

| Yield | 73% |

The final conversion to N-Boc-L-phenylalaninol is achieved through the reduction of the aldehyde functional group of the N-hydroxymethyl intermediate. This transformation is typically accomplished using a mild reducing agent, such as sodium borohydride (NaBH₄), in a suitable solvent like methanol or a mixture of dichloromethane and methanol. tandfonline.comlookchem.com This step selectively reduces the aldehyde to a primary alcohol, yielding the final target compound, N-Boc-L-phenylalaninol.

Advanced Synthetic Transformations and Derivatization Strategies of N Boc L Phenylalaninol

Functionalization at the Hydroxyl Group of N-Boc-L-phenylalaninol

The primary alcohol of N-Boc-L-phenylalaninol is a key site for various functionalization reactions, enabling the introduction of diverse structural motifs. biosynth.com Common transformations include oxidation, esterification, and etherification.

Oxidation: The hydroxyl group can be oxidized to the corresponding aldehyde, N-Boc-L-phenylalaninal, using a range of oxidizing agents. drugfuture.com Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or sulfur trioxide pyridine (B92270) complex are effective for this transformation. drugfuture.com This aldehyde is a crucial intermediate for synthesizing various heterocyclic compounds and for extending the carbon chain.

Esterification and Etherification: The hydroxyl group readily undergoes esterification with various carboxylic acids or their activated derivatives to form esters. Similarly, etherification reactions can be performed to introduce different alkyl or aryl groups. These modifications are valuable for creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, N-Boc-L-phenylalaninol has been used in the post-polymerization modification of polyesters, where its hydroxyl group is reacted to form bioconjugates. researchgate.net

| Reaction Type | Reagent(s) | Product | Significance |

| Oxidation | PCC, Dess-Martin periodinane, SO3/pyridine | N-Boc-L-phenylalaninal | Key intermediate for heterocycle synthesis and chain extension. drugfuture.com |

| Esterification | Carboxylic acids, acid chlorides, anhydrides | Esters | SAR studies, prodrug synthesis. |

| Etherification | Alkyl halides, triflates | Ethers | Modification of steric and electronic properties. |

Modifications of the tert-Butoxycarbonyl (Boc) Protecting Group and Its Impact on Reactivity

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. total-synthesis.comresearchgate.net

Deprotection: The most common method for Boc group removal is treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). fishersci.co.uk Other acidic reagents like hydrochloric acid (HCl) or p-toluenesulfonic acid can also be employed. total-synthesis.comfishersci.co.uk The deprotection mechanism involves protonation of the carbamate (B1207046), followed by fragmentation to release the free amine, carbon dioxide, and isobutene. total-synthesis.com Alternative, milder methods for deprotection have also been developed, such as using oxalyl chloride in methanol (B129727) or employing thermolytic conditions. rsc.orgacs.org

The removal of the Boc group unveils the primary amine, which significantly alters the molecule's reactivity. The free amine is nucleophilic and can participate in a wide array of reactions, including amide bond formation, alkylation, and arylation, which are fundamental steps in peptide synthesis and the construction of complex nitrogen-containing molecules.

Impact on Reactivity: The presence of the Boc group renders the amine non-nucleophilic, allowing for selective reactions at other sites of the molecule, such as the hydroxyl group or the phenyl ring. researchgate.net Conversely, deprotection of the Boc group is often a prerequisite for subsequent transformations involving the amine functionality. The choice of deprotection conditions is crucial to avoid unwanted side reactions, especially in the presence of other acid-sensitive functional groups.

| Deprotection Reagent | Conditions | Key Features |

| Trifluoroacetic Acid (TFA) | DCM, room temperature | Standard, highly effective method. fishersci.co.uk |

| Hydrochloric Acid (HCl) | Dioxane, ethyl acetate | Common and cost-effective. total-synthesis.com |

| Oxalyl Chloride/Methanol | Room temperature | Mild conditions, suitable for sensitive substrates. rsc.org |

| Thermal | High temperature (e.g., 150 °C) | Acid-free, useful for specific substrates. acs.org |

Derivatization of the Phenyl Ring System in N-Boc-L-phenylalaninol Analogues

The phenyl ring of N-Boc-L-phenylalaninol analogues, typically starting from a halogenated or otherwise activated phenylalanine derivative, offers a versatile platform for introducing a wide range of functional groups.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the phenyl ring, usually prior to the reduction of the carboxylic acid. The directing effects of the substituents on the ring will determine the position of the incoming electrophile. For instance, nitration of N-Boc-L-phenylalanine typically yields the para-nitro derivative.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to modify the phenyl ring of phenylalanine derivatives.

Suzuki-Miyaura Coupling: This reaction is widely employed for the arylation or vinylation of halo-phenylalanine derivatives. mdpi.comlibretexts.org For example, N-Boc-4-iodo-L-phenylalanine can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield biaryl derivatives. nih.govbeilstein-journals.org These reactions are often compatible with the Boc and other protecting groups.

Stille Coupling: The Stille reaction provides an alternative method for C-C bond formation, coupling organostannanes with organic halides. libretexts.orglookchem.com N-Boc-4-trimethylstannyl-L-phenylalanine methyl ester has been reacted with aryl and vinyl iodides or triflates to produce 4-aryl and 4-vinylphenylalanines. lookchem.com Similarly, N-Boc-protected 4-iodophenylalanine methyl ester has been used in Stille couplings with stannylphosphole reagents. thieme-connect.com

| Coupling Reaction | Starting Material (Phe derivative) | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | N-Boc-4-iodo-L-phenylalanine | Arylboronic acid | Pd(OAc)2, Ligand, Base | Biarylalanines nih.gov |

| Stille | N-Boc-4-iodo-L-phenylalanine methyl ester | Organostannane | Pd(dba)2 | Aryl/Vinyl-phenylalanines thieme-connect.com |

The introduction of aminomethyl groups onto the aromatic ring can be achieved through various methods. One approach involves a one-pot primary aminomethylation of aryl halides via a Suzuki-Miyaura cross-coupling with sodium phthalimidomethyltrifluoroborate, followed by deamidation. organic-chemistry.org This method is compatible with various functional groups. organic-chemistry.org Alternative strategies for aromatic aminomethylation may utilize manganese catalysts with methanol as a C1 source or ultrasound-promoted reactions with dichloromethane. frontiersin.orgnih.govacs.orgnih.gov

Boron-containing functional groups, such as boronic acids or esters, can be introduced onto the phenyl ring, creating valuable intermediates for subsequent Suzuki-Miyaura couplings. A common strategy involves the palladium-catalyzed borylation of a halo-phenylalanine derivative, such as N-Boc-4-iodophenylalanine, with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B2pin2). beilstein-journals.orgnih.gov This reaction provides access to N-Boc-4-(pinacolatoborono)-L-phenylalanine, a key building block for synthesizing diverse phenylalanine analogues. mdpi.comnih.gov

Introduction of Aminomethyl Moieties

Synthesis of N-Boc-L-phenylalaninol Derivatives for Specialized Applications

N-Boc-L-phenylalaninol serves as a versatile chiral building block for the synthesis of a wide array of derivatives with specialized applications in asymmetric catalysis, medicinal chemistry, and materials science. chemimpex.com Its inherent chirality and the presence of two distinct functional groups—a Boc-protected amine and a primary alcohol—allow for selective transformations to create complex and valuable molecules. chemimpex.combiosynth.com

Derivatization for Chiral Ligands and Auxiliaries

The chiral scaffold of N-Boc-L-phenylalaninol is frequently exploited in the development of chiral auxiliaries and ligands for asymmetric synthesis. daicelchiral.com These derivatives are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the production of enantiomerically pure compounds. For instance, the hydroxyl group can be converted into a phosphine (B1218219) or other coordinating group to create chiral phosphoramidite (B1245037) ligands, which are highly effective in asymmetric catalysis. orgsyn.orgua.es

One prominent application is in the synthesis of phosphoramidite ligands. These ligands are readily prepared from chiral diols and an amine, but the amine moiety itself can be the primary source of chirality. ua.es By derivatizing N-Boc-L-phenylalaninol, new chiral environments can be created for metal-catalyzed reactions. researchgate.net The process often involves reacting the deprotected amino alcohol with a phosphorus-containing electrophile.

Additionally, N-Boc-L-phenylalaninol derivatives are used as chiral auxiliaries to guide stereoselective reactions. scispace.comcymitquimica.com For example, attaching the phenylalaninol moiety to a prochiral substrate can direct the approach of a reagent from a specific face, leading to high diastereoselectivity.

Table 1: Synthesis of Chiral Ligand and Auxiliary Precursors

| Starting Material | Target Derivative Class | Key Reagents & Conditions | Specialized Application | Research Finding |

|---|---|---|---|---|

| N-Boc-L-phenylalaninol | Chiral Phosphoramidite Ligands | 1. Deprotection of Boc group. 2. Reaction with a chlorophosphine derivative (e.g., derived from BINOL and PCl3). orgsyn.org | Asymmetric Catalysis (e.g., hydrogenation, cycloaddition). ua.esresearchgate.net | Phosphoramidite ligands derived from chiral amino alcohols are effective in achieving high enantioselectivity (up to 99% ee) in various catalytic reactions. researchgate.net |

| N-Boc-L-phenylalaninol | Chiral Oxazolidinone Auxiliaries | Reaction with phosgene (B1210022) or a phosgene equivalent to form the cyclic carbamate (oxazolidinone). Subsequent N-acylation. | Asymmetric Alkylation, Aldol Reactions. | The resulting oxazolidinone provides a rigid chiral environment, effectively controlling the stereochemistry of enolate reactions. |

| N-Boc-p-phosphonomethyl-L-phenylalanine | Chiral Auxiliary for Peptide Synthesis | Synthesized using chiral auxiliaries like camphor (B46023) sultam or D-valine to establish the stereocenter. scispace.com | Incorporation into peptides as non-hydrolyzable isosteres of phosphotyrosine. scispace.com | The synthesis successfully produces the L-form of p-phosphonomethyl phenylalanine for use in creating phosphotyrosine mimics in integrin peptides. scispace.com |

Synthesis of Modified and Unnatural Amino Acids

N-Boc-L-phenylalaninol is a key starting material for the synthesis of modified and unnatural amino acids, which are crucial components in drug discovery and peptide science. chemimpex.com These derivatives often exhibit enhanced biological activity, improved stability, or unique conformational properties compared to their natural counterparts.

The synthesis typically involves the oxidation of the primary alcohol of N-Boc-L-phenylalaninol to an aldehyde (N-Boc-L-phenylalaninal) or a carboxylic acid (N-Boc-L-phenylalanine). The resulting aldehyde is a versatile intermediate for chain extension or modification, while the carboxylic acid can be coupled with other molecules. For instance, photoreactive amino acids, such as (S)-Boc-N-methyl-p-benzoyl-phenylalanine, have been synthesized via asymmetric alkylation, using the phenylalaninol-derived backbone to create tools for receptor labeling studies. nih.gov

Furthermore, the aromatic ring of the phenylalanine moiety can be functionalized. Palladium-catalyzed cross-coupling reactions, for example, can introduce various aryl groups at the 4-position of the phenyl ring, starting from N-Boc-4-iodo-L-phenylalanine, which itself can be derived from N-Boc-L-phenylalaninol. acs.org This strategy allows for the creation of a library of bulky, hydrophobic amino acids. acs.org

Table 2: Synthesis of Unnatural Amino Acid Derivatives

| Starting Material | Target Derivative | Key Reagents & Conditions | Specialized Application | Research Finding |

|---|---|---|---|---|

| N-Boc-L-phenylalanine | N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester | 1. Iodination to N-Boc-p-iodo-L-phenylalanine methyl ester. 2. Stannylation with bis(tributyltin) and Pd(PPh3)4. 3. Saponification. 4. Esterification with tetrafluorophenol/DCC. nih.gov | Precursor for radiolabeled phenylalanine for peptide synthesis. nih.gov | The stannylated derivative can be efficiently radioiodinated (83-95% yield) to produce a tracer for incorporation into peptides. nih.gov |

| Boc-sarcosinate sultam | (S)-Boc-N-methyl-p-benzoyl-phenylalanine | Asymmetric alkylation with p-benzoylbenzyl bromide, using a chiral sultam auxiliary. nih.gov | Photoreactive probe for substance P receptor studies. nih.gov | The synthesis yielded the (S)-amino acid with high optical purity, suitable for incorporation into a peptide antagonist for photolabeling. nih.gov |

| N-(dibenzylidene)glycine tert-butyl ester | (S)-tert-Butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninate | Asymmetric α-alkylation with 3-chlorobenzyl bromide, catalyzed by a chiral phase transfer catalyst derived from cinchonidine. mdpi.com | Intermediate for allosteric antagonists of the β2-adrenergic receptor. mdpi.com | The reaction provides the target (S)-enantiomer in excellent yield and high enantioselectivity (e.g., 92% yield, 96% ee). mdpi.com |

| N-Boc serine | Phosphole-containing phenylalanine analogue | 1. Conversion to iodoalanine methyl ester (using PPh3/I2). 2. Reaction with lithium 3,4-dimethylphospholide. rsc.org | Creation of metal-binding amino acids for catalysts and bioconjugation. rsc.org | This strategy provides access to novel phosphine-containing amino acids, expanding the toolbox for designing functional peptides. rsc.org |

Stereochemical Control and Asymmetric Synthesis Leveraging N Boc L Phenylalaninol

N-Boc-L-phenylalaninol as a Chiral Auxiliary in Asymmetric Reactions

The utility of N-Boc-L-phenylalaninol as a chiral auxiliary stems from its (S)-configured chiral center, which can effectively control the stereochemical outcome of reactions at a prochiral center. This control is crucial in the synthesis of complex molecules with multiple stereocenters.

N-Boc-L-phenylalaninol and its derivatives have been employed in diastereoselective alkylation and conjugate addition reactions to create new stereocenters with high levels of control. The stereochemical course of these reactions is often influenced by the nature of the N-protecting group and the alkylating agent. nih.gov For instance, in the alkylation of proline derivatives, an N-Boc group can favor retention of configuration with certain alkylating agents like allylic halides, whereas other protecting groups might lead to inversion. nih.gov

In the context of conjugate additions, chiral auxiliaries derived from amino acids, including N-Boc-L-phenylalaninol, are instrumental. For example, polymer-supported prolinol, a related chiral auxiliary, has been used in asymmetric Michael addition reactions. scispace.com Organocopper-mediated alkylation of β-(N-Boc-2-oxo-1,3-oxazolidin-5-yl)-α,β-enoates, which can be derived from amino acids, proceeds with high regio- and stereoselectivity through an anti-SN2′ ring-opening mechanism. researchgate.net This strategy provides a pathway to various dipeptide isosteres. researchgate.net

Research has also explored the use of imidazoline (B1206853) catalysts prepared from phenylalanine for the enantioselective conjugate addition of nitroalkanes to α,β-unsaturated enones. acs.org These reactions can achieve high enantioselectivities, with the potential to obtain enantiopure products after recrystallization. acs.org

Table 1: Diastereoselectivity in Alkylation of Proline Derivatives

| N-Protecting Group | Alkylating Agent | Stereochemical Outcome |

|---|---|---|

| N-Boc | Allylic Halides | Retention of Configuration nih.gov |

| N-Boc | Benzylic Halides | Inversion of Configuration nih.gov |

| N-Benzoyl | Benzylic Halides | Inversion of Configuration (High Diastereoselectivity) nih.gov |

| N-Benzoyl | Allylic Halides | Inversion of Configuration nih.gov |

N-Boc-L-phenylalaninol derivatives play a role in asymmetric hydrogenation reactions, which are fundamental for producing chiral compounds. While direct use as a ligand is less common, derivatives of N-Boc protected amino acids are crucial in creating the chiral environment needed for high enantioselectivity. For example, N-Boc protected non-proteinogenic dipeptides have been synthesized via catalytic asymmetric hydrogenation of dehydrophenylalanyl-(L)-phenylalanine derivatives, achieving diastereomeric excesses of 80-96%, which could be enhanced to 99% through recrystallization. nih.gov The configuration of the newly formed stereocenter is primarily dictated by the catalyst's configuration. nih.gov

In a broader context, the development of chiral ligands for transition metal-catalyzed asymmetric hydrogenation often involves amino acid precursors. nih.gov For instance, a large-scale synthesis of a substituted D-phenylalanine intermediate utilized an asymmetric hydrogenation of an N-acetyl dehydroamino-acid with a chiral rhodium complex, [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4, to achieve high enantiomeric excess. acs.org

Diastereoselective Alkylation and Conjugate Addition

Role of N-Boc-L-phenylalaninol Derivatives in Enantioselective Catalysis

Derivatives of N-Boc-L-phenylalaninol are pivotal in the field of enantioselective catalysis, serving as precursors for both chiral ligands in metal-catalyzed reactions and as key components in organocatalytic systems.

The (S)-chiral center of N-Boc-L-phenylalaninol makes it an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis. These ligands, when complexed with a metal, can create a chiral environment that directs the stereochemical outcome of a reaction. For instance, phosphine (B1218219) ligands derived from N-Boc-L-phenylalaninol are used in palladium-catalyzed cross-coupling reactions.

Furthermore, pseudo-symmetric peptide-like ligands prepared from N-Boc-protected phenylalanine and 2-amino-1-phenylethanol (B123470) have been shown to form highly active and selective catalysts for the ruthenium-catalyzed enantioselective reduction of ketones. mdpi.com These catalysts, generated from L-amino acids and (S)-amino alcohols, generally yield the product alcohol with excellent enantioselectivity (>90% ee). mdpi.com

N-Boc-L-phenylalaninol and its parent amino acid, L-phenylalanine, are integral to the design of organocatalysts. These catalysts, which are small organic molecules, offer a metal-free alternative for asymmetric synthesis. For instance, novel imidazoline catalysts derived from phenylalanine have been shown to effectively catalyze highly enantioselective 1,4-addition reactions of nitroalkanes to α,β-unsaturated enones, with enantioselectivities reaching up to 86% ee. acs.org

In some organocatalytic systems, N-Boc-L-phenylalanine has been used as a chiral counterion to improve enantioselectivity, although its effectiveness can vary depending on the specific reaction. unibo.it Guanidine organocatalysts derived from N-Boc-L-phenylalanine have also been synthesized and studied in Michael reactions, though in some cases they have shown lower activity compared to other derivatives. openrepository.com The steric hindrance from the bulky Boc group and the benzyl (B1604629) side chain can influence the catalyst's performance. openrepository.com

Development of Chiral Ligands from N-Boc-L-phenylalaninol

Preservation of Stereochemical Integrity in N-Boc-L-phenylalaninol Transformations

Maintaining the stereochemical integrity of the chiral center in N-Boc-L-phenylalaninol during chemical transformations is paramount. The Boc (tert-butoxycarbonyl) protecting group plays a crucial role in this regard. It protects the amino group from unwanted side reactions and can be removed under acidic conditions, often without compromising the chiral center. cymitquimica.com

The stability of the chiral center is a significant consideration in peptide synthesis and other transformations. The use of urethane-based protecting groups like Boc, Fmoc, and Cbz generally ensures the preservation of stereochemical integrity during peptide coupling reactions. rsc.orgrsc.org For example, a TiCl4-assisted condensation for dipeptide synthesis demonstrated that the stereochemical integrity of amino acids protected with these groups is almost completely maintained. rsc.orgrsc.org

Intramolecular hydrogen bonding can also contribute to stabilizing the chiral center and suppressing racemization during certain reactions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-Boc-L-phenylalaninol |

| L-phenylalanine |

| N-Boc-L-phenylalanine |

| N-acetyl dehydroamino-acid |

| [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4 |

| 2-amino-1-phenylethanol |

| N-Boc-L-proline |

| N-benzoyl-L-serine isopropyl ester |

| D-phenylalanine |

| (S)-3-phenylbutyric acid |

| N-acyl oxazolidinone |

| Dibutylborontriflate |

| N-Boc-N-hydroxymethyl-L-phenylalaninal |

| Methyl trans-Oxazolidine-5-carboxylate |

| Phenylsulfonylnitromethane |

| Garner's aldehyde |

| N-Boc-N-alkyl-α-amino acid |

| L-phenylalanine t-butyl ester |

| N-(tert-butoxycarbonyl)-l-phenylalanine |

| N-Boc-leucine |

| N-Boc-3-Chlorophenylalanine |

| Di-tert-butyl dicarbonate (B1257347) |

| N-Boc-L-alanine |

| N-Cbz-L-alanine |

| N-Cbz-L-phenylalanine |

| N-nosyl-protected dipeptides |

| γ-amino-β-hydroxyl-α-methyl esters |

| Thiosemicarbazide |

| Phenacyl bromides |

| 9-amino(9-deoxy)epi-hydroquinine |

| N-Boc-AAs |

| N-Boc-prolinol |

| N-pyridyl prolinamide |

| N-quinolinyl prolinamide |

| N-Boc-D-proline |

| Proline-threonine dipeptide |

| β-(N-Boc-2-oxo-1,3-oxazolidin-5-yl)-α,β-enoates |

| 2-nitropropane |

| Benzylideneacetone |

| (-)-8-phenylmenthol |

| 2-bromoglycine |

| Allyl-tri-n-butylstannane |

| Isovaline |

| Dibenzylaminoacetates |

| (2R, 3S)-three-3-arylserine |

| 2,3-diamino acids |

| (2R, 4E)-2-methyl-4-hexenal |

| β-methylphenylalanine |

| N-benzylaminophenol |

Mechanistic Investigations of Reactions Involving N Boc L Phenylalaninol

Reaction Pathway Elucidation for N-Boc-L-phenylalaninol Synthesis

The synthesis of N-Boc-L-phenylalaninol is a crucial process for its application as a versatile chiral building block in organic synthesis. The most common and efficient pathway starts from the readily available amino acid, L-phenylalanine. The synthesis generally involves two key transformations: the protection of the amino group and the reduction of the carboxylic acid functionality.

The first step is the protection of the α-amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. orgsyn.org The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the formation of a carbamate (B1207046) intermediate which, after loss of a tert-butoxy (B1229062) group and carbon dioxide, yields N-Boc-L-phenylalanine. orgsyn.org This protection is essential to prevent unwanted side reactions of the amine in the subsequent reduction step.

The second and mechanistically significant step is the reduction of the carboxylic acid of N-Boc-L-phenylalanine to the primary alcohol, N-Boc-L-phenylalaninol. Direct reduction of the carboxylic acid can be challenging. Therefore, it is often converted to a more reactive derivative, such as a methyl ester (N-Boc-L-phenylalanine methyl ester), prior to reduction. chemicalbook.com

The reduction of the ester to N-Boc-L-phenylalaninol is commonly performed using sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent. chemicalbook.com To enhance the reducing power of NaBH₄ towards the ester, a Lewis acid, typically lithium chloride (LiCl), is added to the reaction mixture. chemicalbook.com

The reaction pathway is elucidated as follows:

Activation of the Ester: The Lewis acid, LiCl, coordinates to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The hydride (H⁻) from sodium borohydride attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Collapse and Reduction: The tetrahedral intermediate collapses, eliminating the methoxy (B1213986) group and forming an aldehyde intermediate (N-Boc-L-phenylalaninal). Under the reaction conditions, this highly reactive aldehyde is immediately reduced further by another equivalent of hydride.

Protonation: The resulting alkoxide is protonated during the workup step (e.g., by adding water or dilute acid) to yield the final product, N-Boc-L-phenylalaninol. chemicalbook.com

Careful control of reaction conditions, such as temperature (typically cooled to <5 °C), is crucial to prevent side reactions and ensure a high yield of the desired product. chemicalbook.com This method is favored for its high yield (often exceeding 90%) and the stereochemical integrity of the chiral center. chemicalbook.com

Mechanistic Aspects of Derivatization Reactions of N-Boc-L-phenylalaninol

N-Boc-L-phenylalaninol serves as a precursor in a variety of chemical transformations, leveraging its protected amine and reactive hydroxyl group. The mechanistic aspects of these derivatization reactions are central to its utility in synthesizing more complex molecules.

One of the most fundamental derivatization reactions is the oxidation of the primary alcohol to the corresponding aldehyde, N-Boc-L-phenylalaninal. This transformation is a key step in the synthesis of many peptide mimetics and pharmaceutical intermediates. google.com Reagents like Dess-Martin periodinane or procedures like the Swern oxidation are often used. The mechanism of the Dess-Martin oxidation involves the formation of a hypervalent iodine intermediate, followed by an intramolecular E2-type elimination to yield the aldehyde.

Another important class of reactions involves the nucleophilic substitution of the hydroxyl group. The hydroxyl group can first be converted into a good leaving group (e.g., a tosylate or a halide) and then displaced by a variety of nucleophiles. This allows for the introduction of different functional groups at this position.

The removal of the Boc protecting group is a critical step in many synthetic sequences, particularly in peptide synthesis. mdpi.combiorxiv.org This deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane. nih.govresearchgate.net The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. researchgate.net The carbamic acid is unstable and readily decarboxylates to liberate the free amine. researchgate.net Kinetic studies have shown that the rate of this deprotection reaction can exhibit a second-order dependence on the concentration of the acid. researchgate.net The liberated tert-butyl cation can potentially cause side reactions, which can be suppressed by using scavenger reagents. researchgate.net

N-Boc-L-phenylalaninol is also extensively used as a building block in amide bond formation and the synthesis of complex molecules like HIV capsid modulators and PheRS substrate mimics. nih.govnih.gov For instance, after deprotecting the Boc group, the resulting amine can be coupled with a carboxylic acid using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a new peptide bond. mdpi.com

| Reaction Type | Reagents & Conditions | Product | Mechanistic Insight |

|---|---|---|---|

| Oxidation | Dess-Martin periodinane (DMP), CH₂Cl₂ | N-Boc-L-phenylalaninal | Formation of a hypervalent iodine intermediate followed by E2 elimination. |

| Boc Deprotection | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane | L-Phenylalaninol | Acid-catalyzed fragmentation to form a tert-butyl cation and an unstable carbamic acid, which decarboxylates. researchgate.net |

| Amide Coupling (after deprotection) | Carboxylic acid, HATU, DIEA, CH₂Cl₂ | N-acylated L-phenylalaninol derivative | HATU activates the carboxylic acid to form an active ester, which is then attacked by the free amine. mdpi.com |

| Mukaiyama Aldol Reaction (using the aldehyde) | Silyl (B83357) ketene (B1206846) acetal, Lewis acid | γ-amino-β-hydroxy-α-methyl ester | Lewis acid-mediated diastereoselective addition of the silyl enol ether to the aldehyde. |

Computational Chemistry Studies on N-Boc-L-phenylalaninol Reactivity and Selectivity

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and intermolecular interactions of N-Boc-L-phenylalaninol and its derivatives at a molecular level.

Density Functional Theory (DFT) has been employed to study the properties of N-Boc-L-phenylalanine and related structures, offering insights that are applicable to N-Boc-L-phenylalaninol. DFT calculations can elucidate the electronic properties, molecular orbital energies (such as HOMO and LUMO), and potential energy surfaces of reactions.

For example, DFT studies have been used to investigate the interactions between N-Boc-L-phenylalanine derivatives and surfaces. A study on the wet adhesion of PEG-polymers functionalized with N-Boc-L-phenylalanine, N-Boc-L-DOPA, and N-Boc-L-Tyrosine on a hydrophobic polystyrene surface used DFT energy calculations. iyte.edu.tr The results indicated that interactions between water molecules and the functional groups, along with π-π stacking between the phenyl ring and the polystyrene surface, are crucial for adhesion. iyte.edu.tr These findings highlight the role of the N-Boc-L-phenylalanine moiety's aromatic ring in non-covalent interactions.

In another study, DFT calculations were performed on the dipeptide Boc-L-phenylalanyl-L-phenylalanine to understand its self-assembly into highly rigid nanostructures. rsc.org The calculations demonstrated that the high stiffness (Young's modulus) of these materials is strongly correlated with the strength and orientation of the intermolecular hydrogen bond network formed between the peptide backbones. rsc.org This underscores the importance of the N-H and C=O groups of the Boc-protected amide linkage in directing supramolecular assembly, a feature shared by N-Boc-L-phenylalaninol.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and interactions of molecules over time, providing a deeper understanding of recognition processes and conformational preferences.

MD simulations have been instrumental in elucidating the stereorecognition mechanisms involving N-Boc protected phenylalanine derivatives. In one study, the diastereo- and enantioseparation of N(α)-Boc-N(4)-(hydroorotyl)-4-aminophenylalanine stereoisomers was investigated using a chiral stationary phase. nih.gov A computational protocol involving MD simulations was applied to understand the molecular basis of the retention behavior, revealing the specific intermolecular interactions responsible for the chiral recognition. nih.gov

In the context of drug design, MD simulations were performed on complexes of phenylalanyl-tRNA synthetase (PheRS) with inhibitors derived from N-Boc-L-phenylalanine. nih.govcardiff.ac.uk These simulations provided detailed information about the binding modes and interactions of the inhibitors within the phenylalanine and adenosine (B11128) binding pockets of the enzyme. nih.govcardiff.ac.uk Such studies are crucial for rational drug design, explaining the structure-activity relationships of potential antimicrobial agents.

Furthermore, atomistic molecular dynamics (ADMP) simulations have been used to explore the chiral recognition of Boc-protected L- and D-phenylalanine at a lipid membrane interface. aip.org The simulations, supported by experimental data, revealed that the selectivity arises from differences in hydrogen bonding and steric hindrance, with the N-H group of the Boc-carbamate acting as a key H-bond donor. aip.org

Applications of N Boc L Phenylalaninol in Complex Molecule Synthesis

Utilization in Peptide Synthesis and Modified Amino Acid Integration

The primary application of N-Boc-L-phenylalaninol lies in its role as a precursor for the synthesis of modified amino acids and their subsequent integration into peptide chains. The Boc group provides essential protection for the amino functionality, preventing unwanted side reactions during peptide coupling processes. This allows for the systematic and controlled assembly of peptide sequences.

N-Boc-L-phenylalaninol is a key starting material for the creation of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. acs.org The ability to modify the core structure of N-Boc-L-phenylalaninol allows for the introduction of non-natural structural elements into peptide-like molecules.

The synthesis of hybrid peptides, which contain both natural and non-natural amino acid residues, also benefits from the use of N-Boc-L-phenylalaninol. For instance, it can be used to introduce β-amino acid residues into a peptide chain. acs.org These hybrid peptides can adopt unique secondary structures, such as helices, that are not typically observed in natural peptides. acs.org The specific conformation of these hybrid peptides can be influenced by the sequence and stereochemistry of the constituent amino acids. acs.org

A general strategy for synthesizing these complex molecules involves a "build/couple/pair" approach, where chiral building blocks derived from amino acids like L-phenylalanine are prepared and then coupled to form larger, stereochemically diverse structures. pnas.org

The incorporation of residues derived from N-Boc-L-phenylalaninol into peptide sequences can significantly impact their biological activity. These modifications can alter the peptide's conformation, receptor binding affinity, and resistance to enzymatic degradation. nih.gov

A notable application is in the development of macrocyclic peptidomimetics. pnas.org These cyclic structures often exhibit enhanced biological activity and stability compared to their linear counterparts. The synthesis of such molecules can involve the use of N-Boc-L-phenylalaninol-derived building blocks in combination with other modified amino acids. pnas.org

Furthermore, the introduction of unnatural amino acids, for which N-Boc-L-phenylalaninol can be a precursor, into proteins is a powerful tool for studying protein structure and function. springernature.comnih.gov This can be achieved through methods like cell-free protein synthesis, which allows for the site-specific incorporation of non-standard amino acids into a polypeptide chain. nih.gov

Synthesis of Peptidomimetics and Hybrid Peptides

Role in the Synthesis of Pharmaceutical Intermediates and Drug Candidates

N-Boc-L-phenylalaninol is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those with a peptide or peptide-like backbone. Its chiral nature is crucial for the stereoselective synthesis of biologically active molecules.

A significant application of N-Boc-L-phenylalaninol and its derivatives is in the development of inhibitors targeting the HIV-1 capsid protein. nih.govmdpi.com The HIV capsid is a critical component of the virus, and interfering with its assembly or disassembly can block viral replication. nih.gov

Small molecules derived from phenylalanine have been shown to bind to a pocket on the HIV-1 capsid protein, disrupting its function. nih.govmdpi.com N-Boc-L-phenylalaninol serves as a key starting material for the synthesis of these peptidomimetic inhibitors. For example, it can be a precursor to more complex phenylalanine derivatives that are then incorporated into the final drug candidate. mdpi.com Research in this area has led to the design of potent HIV-1 capsid inhibitors with improved antiviral activity. nih.govnih.gov

Table 1: Examples of HIV Capsid Inhibitors Derived from Phenylalanine

| Compound | Description | EC₅₀ |

|---|---|---|

| PF-74 | A small molecule that binds to the HIV-1 CA protein. nih.gov | 0.26 ± 0.08 μM nih.gov |

| Compound I-19 | A phenylalanine derivative synthesized via an Ugi four-component reaction. nih.gov | 2.53 ± 0.84 μM nih.gov |

| GS-6207 (Lenacapavir) | A long-acting HIV-1 capsid inhibitor with high metabolic stability. mdpi.com | N/A |

| Dimerized Phenylalanine Derivatives (e.g., Q-c4) | Novel HIV-1 capsid inhibitors with a dimerized structure. nih.gov | 0.57 μM nih.gov |

EC₅₀ represents the concentration of a drug that gives half-maximal response. N/A: Not available in the provided context.

N-Boc-L-phenylalaninol and related compounds are used in the synthesis of proteasome inhibitors. The proteasome is a protein complex that degrades unneeded or damaged proteins, and its inhibition is a therapeutic strategy for certain cancers.

For instance, N-Boc-protected amino acids are used in the synthesis of peptide-based proteasome inhibitors. innospk.commolaid.com These inhibitors often feature a peptidyl sequence that is recognized by the proteasome's active sites. N-Boc-L-phenylalaninol can be a precursor to specific amino acid residues within these sequences. For example, it can be used to synthesize peptide epoxyketones, a class of irreversible proteasome inhibitors. nih.govacs.org

N-Boc-L-phenylalaninol and its derivatives play a role in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists. researchgate.net These antagonists are used to treat hormone-dependent diseases such as prostate cancer and endometriosis.

The synthesis of these complex peptide-based drugs often involves the incorporation of unnatural amino acids to enhance their potency and duration of action. nih.govsalk.edu N-Boc-protected amino acids, including derivatives of phenylalanine, are essential building blocks in the solid-phase synthesis of these GnRH antagonists. chemicalbook.comgoogle.com For example, N-Boc-4-aminophenylalanine, which can be derived from phenylalanine, is a component of some GnRH antagonists. researchgate.netchemicalbook.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-Boc-L-phenylalaninol |

| L-phenylalanine |

| N-Boc-4-aminophenylalanine |

| PF-74 |

| Compound I-19 |

| GS-6207 (Lenacapavir) |

Precursors for Proteasome Inhibitors

Applications in Agrochemical and Fine Chemical Synthesis

N-Boc-L-phenylalaninol serves as a versatile chiral synthon, a molecule whose stereochemistry is exploited to build up more complex structures with a high degree of stereocontrol. Its utility in the synthesis of fine chemicals is well-established, particularly in the preparation of chiral auxiliaries and ligands for asymmetric catalysis. While direct, large-scale applications in the synthesis of commercial agrochemicals are not as prominently documented in publicly available research, its derivatives, such as chiral oxazolidinones and amino alcohols, represent key structural motifs found in biologically active compounds, including some used in agriculture. The principles of chirality are crucial in the agrochemical industry, as different enantiomers of a pesticide or herbicide can exhibit vastly different levels of efficacy and environmental toxicity. beilstein-journals.orgorgsyn.org

A primary application of N-Boc-L-phenylalaninol in fine chemical synthesis is its conversion into chiral auxiliaries, which are compounds that temporarily attach to a substrate to direct a chemical reaction to produce a specific stereoisomer. One of the most notable examples is the synthesis of chiral oxazolidinones.

Chiral Oxazolidinones:

N-Boc-L-phenylalaninol is a direct precursor to (4S)-4-benzyl-2-oxazolidinone, a widely used "Evans' auxiliary." These auxiliaries are instrumental in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. The synthesis involves the cyclization of the amino alcohol functionality. For instance, after the reduction of N-Boc-L-phenylalanine ethyl ester, the resulting N-Boc-L-phenylalaninol can be treated with a base such as sodium hydride (NaH) to facilitate an intramolecular cyclization, yielding the oxazolidinone with high efficiency. nih.gov This transformation is a cornerstone of many academic and industrial synthetic campaigns, providing access to a plethora of chiral compounds.

The following table summarizes a typical procedure for the synthesis of an Evans' auxiliary from an L-phenylalanine derivative, a process for which N-Boc-L-phenylalaninol is a key intermediate.

Table 1: Synthesis of (4S)-4-benzyl-2-oxazolidinone

| Step | Reactant(s) | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | L-phenylalanine ethyl ester hydrochloride | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Na₂CO₃ | N-Boc-L-phenylalanine ethyl ester | 98% (overall for 3 steps) | nih.gov |

| 2 | N-Boc-L-phenylalanine ethyl ester | Lithium borohydride (B1222165) (LiBH₄) | N-Boc-L-phenylalaninol | ||

| 3 | N-Boc-L-phenylalaninol | Sodium hydride (NaH) | (4S)-4-benzyl-2-oxazolidinone |

Chiral Ligands for Asymmetric Catalysis:

The synthesis of chiral ligands for transition-metal-catalyzed reactions is another significant area where N-Boc-L-phenylalaninol is employed. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of reactions like hydrogenations, cross-couplings, and reductions. The defined stereocenter of N-Boc-L-phenylalaninol is transferred to the ligand structure, which in turn imparts chirality to the catalytic process. For example, it can serve as a precursor for the synthesis of phosphine (B1218219) ligands, which are crucial in palladium-catalyzed cross-coupling reactions. The synthesis typically involves reaction of the hydroxyl group with a phosphine source, followed by deprotection of the Boc group.

Table 2: General Scheme for Chiral Phosphine Ligand Synthesis

| Step | Starting Material | Key Reagents | Intermediate/Product | Key Feature | Reference |

|---|---|---|---|---|---|

| 1 | N-Boc-L-phenylalaninol | PPh₂Cl, Base | N-Boc protected phosphinite ligand | Formation of P-O bond | |

| 2 | N-Boc protected phosphinite ligand | Acid (for Boc deprotection) | Chiral aminophosphine (B1255530) ligand | Availability of free amine for further functionalization or coordination |

While specific examples of commercial agrochemicals synthesized directly from N-Boc-L-phenylalaninol are not prevalent in the literature, the chiral motifs accessible from this compound are relevant to agrochemical design. Many modern herbicides, fungicides, and insecticides are chiral molecules, and often only one enantiomer is responsible for the desired biological activity. beilstein-journals.orgorgsyn.org The synthesis of enantiomerically pure agrochemicals is therefore highly desirable to reduce the environmental load and improve efficiency.

Chiral amino alcohols and their derivatives, like those derived from N-Boc-L-phenylalaninol, are key building blocks for various biologically active molecules. nbinno.com For instance, the oxazolidinone ring system, readily synthesized from N-Boc-L-phenylalaninol, is a core structure in some classes of fungicides that act by inhibiting protein synthesis. Although linezolid (B1675486) is a pharmaceutical example, the underlying principle of using a chiral scaffold to achieve specific biological activity is transferable to the agrochemical field. nih.gov The development of novel, effective, and environmentally benign agrochemicals may well leverage chiral synthons like N-Boc-L-phenylalaninol to introduce stereochemical complexity and optimize biological performance.

Emerging Research Directions and Future Perspectives in N Boc L Phenylalaninol Chemistry

Sustainable and Green Chemistry Approaches for N-Boc-L-phenylalaninol Synthesis

The chemical industry's shift towards more environmentally friendly processes has spurred the development of greener methods for synthesizing N-Boc-L-phenylalaninol. Traditional synthesis often involves the reduction of N-Boc-L-phenylalanine methyl ester. Modern approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

One prominent green chemistry strategy involves the use of biocatalysis. For instance, the precursor L-phenylalanine can be produced using engineered phenylalanine ammonia-lyase (PAL) variants. This biocatalytic method allows for the synthesis of L-phenylalanine derivatives from cinnamic acid with high enantiomeric excess (>99%), reducing the reliance on petrochemical feedstocks. Another approach focuses on optimizing reaction conditions, such as using milder reducing agents and environmentally benign solvents. A documented method involves the reduction of N-Boc-L-phenylalanine methyl ester with sodium borohydride (B1222165) and lithium chloride in methanol (B129727), which can achieve high yields under controlled conditions. chemicalbook.com

Recent patents have also highlighted methods that promise lower costs, high product content, and reduced industrial waste, making the synthesis more suitable for large-scale production. google.com These methods often focus on improving specific steps, such as oxidation, by using more environmentally friendly reagents. google.com

Table 1: Comparison of Synthesis Methods for N-Boc-L-phenylalaninol and its Precursors

| Method | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Reduction | Sodium borohydride, Lithium chloride, Methanol | High yield (up to 94%) chemicalbook.com | Use of flammable solvents and potentially hazardous reagents. |

| Biocatalytic Precursor Synthesis | Engineered Phenylalanine Ammonia-Lyase (PAL) | Sustainable, reduces reliance on petrochemicals, high enantiomeric excess (>99%) | May require specific reaction conditions and enzyme optimization. |

| Improved Industrial Synthesis | Copper salt, Potassium hydrogen persulfate (Oxidation step) | Lower cost, less waste, suitable for industrial scale-up google.com | Specific conditions (e.g., ice-water bath) may be required. google.com |

Novel Catalytic Systems for Transformations of N-Boc-L-phenylalaninol

The development of new catalytic systems is crucial for expanding the synthetic utility of N-Boc-L-phenylalaninol. Research in this area is focused on creating highly efficient and selective catalysts for various chemical transformations.

One area of interest is the use of organocatalysts. For example, iminium-based organocatalysis has been explored for the reduction of enones, and similar principles could be applied to transformations involving N-Boc-L-phenylalaninol derivatives. tuwien.at These metal-free catalysts are often more environmentally friendly and can offer unique selectivity.

Transition metal catalysis also continues to be a major focus. For instance, rhodium/chiral phosphoramidite (B1245037) ligand systems have been used for azide-internal-alkyne cycloadditions to create chiral triazole derivatives with high yields and enantioselectivities. researchgate.net Copper-containing nanoparticles are also being investigated for the hydrogenation of esters, which is a key step in the synthesis of amino alcohols like N-Boc-L-phenylalaninol. researchgate.net The interaction between copper and a second metal (such as Ce, Fe, Zn, Pt, Pd, Ag, Au) can significantly enhance catalytic activity and selectivity. researchgate.net

Furthermore, hydrogen-bond-donor catalyzed reactions are emerging as a powerful tool. These catalysts can enable challenging transformations, such as enantioselective tail-to-head cyclizations and the desymmetrization of achiral oxetanes, by stabilizing transition states through non-covalent interactions.

Advanced Materials Science Applications Derived from N-Boc-L-phenylalaninol Structures

The unique molecular structure of N-Boc-L-phenylalaninol and its derivatives makes them valuable components in the field of materials science. Their ability to self-assemble and their inherent chirality are key to developing novel materials with interesting properties.

Self-Assembly into Supramolecular Architectures

Derivatives of N-Boc-L-phenylalaninol, particularly dipeptides, have a remarkable ability to self-assemble into well-ordered supramolecular structures such as nanotubes, nanospheres, and microtapes. mdpi.com This self-assembly is driven by non-covalent interactions like hydrogen bonds, π-π stacking, and van der Waals forces. rsc.orgpreprints.org

For example, N-tert-butoxycarbonyl diphenylalanine (Boc-Phe-Phe), a dipeptide derived from phenylalanine, can form nanotubes and nanospheres depending on the solvent conditions. mdpi.com These nanostructures exhibit quantum confinement effects, leading to unique optical properties. nih.gov The introduction of different functional groups, such as a benzothiazole (B30560) ring, can further enhance these properties, leading to increased fluorescence. mdpi.com

The self-assembly process is highly dependent on environmental factors. For instance, Boc-L-phenylalanyl-L-tyrosine can form microspheres or microtapes depending on the solvent system used. rsc.orgresearchgate.net This tunability allows for the creation of a variety of nanostructured materials with potential applications in biosensing and electronics.

Development of Piezoelectric Materials

A particularly exciting application of self-assembled N-Boc-L-phenylalaninol-derived structures is in the development of piezoelectric materials. nih.gov Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress. Dipeptide-based materials, due to their non-centrosymmetric crystalline structures, can exhibit strong piezoelectric properties. preprints.org

Hybrid materials created by embedding Boc-diphenylalanine nanotubes into biocompatible polymer fibers have shown significant piezoelectric responses. nih.gov These materials can generate substantial voltage and power when subjected to mechanical force. nih.gov For example, electrospun fibers containing Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine have demonstrated the ability to generate a maximum output voltage of 58 V and a power density of 9 μW cm⁻². rsc.orgresearchgate.netrsc.org

The piezoelectric coefficient, a measure of the material's piezoelectric response, can be tuned by modifying the dipeptide structure. For instance, the effective piezoelectric coefficient of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine is estimated to be about twice that of Boc-L-phenylalanyl-L-phenylalanine. rsc.org This makes these materials promising candidates for use in biomedical devices and as bio-energy sources. nih.gov

Table 2: Piezoelectric Properties of N-Boc-L-phenylalaninol Derivatives

| Dipeptide Derivative | Self-Assembled Structure | Polymer Matrix | Maximum Output Voltage | Power Density | Estimated Effective Piezoelectric Coefficient (d_eff) |

|---|---|---|---|---|---|

| Boc-diphenylalanine | Nanotubes | Biocompatible polymers | Up to 30 V nih.gov | 2.3 μW cm⁻² nih.gov | Not specified |

| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | Microtapes (from nanotubes) | Poly-L-lactic acid (PLLA) | 58 V rsc.orgresearchgate.netrsc.org | 9 μW cm⁻² rsc.orgresearchgate.netrsc.org | ~16 pC N⁻¹ rsc.org |

Expanding the Scope of Bioactive Molecules Incorporating N-Boc-L-phenylalaninol Moieties

N-Boc-L-phenylalaninol remains a crucial intermediate in the synthesis of a wide array of bioactive molecules. fishersci.at Its chiral nature and functional groups allow for the creation of complex structures with specific biological activities.

Recent research has demonstrated its use in the development of antiviral compounds. By coupling N-Boc-L-phenylalaninol with other chemical moieties, researchers are creating new molecules with enhanced metabolic stability and efficacy against viral targets. It is also a key building block in the synthesis of peptide-based drugs, including inhibitors of various enzymes. biosynth.com The Boc protecting group is instrumental in facilitating peptide bond formation while preventing unwanted side reactions. chemimpex.com

Furthermore, N-Boc-L-phenylalaninol is used in the synthesis of cyclodepsipeptides, a class of natural products with diverse biological activities. mdpi.com It is also a precursor for creating 4-borono-L-phenylalanine, an important agent in Boron Neutron Capture Therapy for cancer. nih.gov The development of new synthetic methodologies, such as those for creating mixed α and β-peptides, continues to expand the library of potential drug candidates derived from this versatile compound. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-Boc-L-phenylalaninol |

| N-Boc-L-phenylalanine methyl ester |

| L-phenylalanine |

| Cinnamic acid |

| Sodium borohydride |

| Lithium chloride |

| Methanol |

| Copper salt |

| Potassium hydrogen persulfate |

| Enones |

| Chiral phosphoramidite ligand |

| Azide |

| Alkyne |

| Triazole |

| Copper |

| Cerium |

| Iron |

| Zinc |

| Platinum |

| Palladium |

| Silver |

| Gold |

| Oxetanes |

| N-tert-butoxycarbonyl diphenylalanine (Boc-Phe-Phe) |

| Benzothiazole |

| Boc-L-phenylalanyl-L-tyrosine |

| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine |

| Poly-L-lactic acid (PLLA) |

| Cyclodepsipeptides |

Q & A

Q. What are the optimal synthetic routes for N-Boc-L-phenylalaninol, and how can intermediates be purified?

N-Boc-L-phenylalaninol is synthesized via multi-step protocols. A representative method involves:

- Step 1 : Protection of L-phenylalaninol’s amino group using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., NaOH in AcOEt) .

- Step 2 : Purification via recrystallization (hexane/ethyl acetate) or silica gel chromatography with ethyl acetate/hexane gradients .

- Critical Note : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:3). Purity is confirmed by HPLC (>95%) and melting point analysis (94–96°C) .

Q. How is the Boc group stability assessed during reactions involving N-Boc-L-phenylalaninol?

- Acid Sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., TFA in DCM) but stable in mild bases. Validate stability via <sup>1</sup>H NMR: absence of δ 1.4 ppm (Boc tert-butyl protons) indicates deprotection .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C, confirming suitability for room-temperature reactions .

Q. What spectroscopic methods confirm the structure of N-Boc-L-phenylalaninol?

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include Boc tert-butyl protons (δ 1.4 ppm, singlet) and chiral center protons (δ 3.8–4.2 ppm, multiplet) .

- IR Spectroscopy : Confirm Boc carbonyl (C=O stretch at ~1680 cm<sup>−1</sup>) and hydroxyl groups (broad peak at ~3400 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How is N-Boc-L-phenylalaninol utilized in stereoselective synthesis of chiral ligands?

- Application : The (S)-configured chiral center enables asymmetric catalysis. For example, it serves as a precursor for phosphine ligands in Pd-catalyzed cross-couplings.

- Method : React with PPh2Cl under anhydrous conditions, followed by Boc deprotection. Enantiomeric excess (>98% ee) is verified via chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) .

Q. What strategies resolve contradictions in reported yields for N-Boc-L-phenylalaninol derivatives?

- Case Study : Discrepancies in hydrogenation yields (60–85%) arise from catalyst loading (e.g., 20% Pd(OH)2/C vs. Pd/C) and pressure (100 psi vs. ambient). Systematic optimization via Design of Experiments (DoE) identifies 10% Pd/C at 50 psi as optimal for >80% yield .

- Data Validation : Cross-reference with LC-MS to detect byproducts (e.g., over-reduced intermediates) .

Q. How is N-Boc-L-phenylalaninol applied in peptide-based drug discovery?

- Role : The hydroxyl group facilitates conjugation to resins (e.g., Wang resin) for solid-phase peptide synthesis.

- Protocol : Activate the hydroxyl with CDI (1,1′-carbonyldiimidazole), then couple to Fmoc-amino acids. Deprotect Boc with TFA/DCM (1:1) and confirm via MALDI-TOF MS .

Q. What methodological pitfalls arise in scaling up N-Boc-L-phenylalaninol synthesis?

- Challenge : Exothermic Boc protection at scale risks thermal runaway.

- Mitigation : Use slow addition of Boc2O in THF at −20°C and inline FTIR to monitor reaction kinetics. Pilot-scale trials show 15% improved yield vs. batch methods .

Safety and Best Practices

Q. What safety protocols are critical when handling N-Boc-L-phenylalaninol?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.